molecular formula C16H18FN3O3 B13350958 8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide

8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide

Cat. No.: B13350958
M. Wt: 319.33 g/mol
InChI Key: KGVFDGQLEUSHLJ-UHFFFAOYSA-N
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Description

8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide is a synthetic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxyl group at the 4th position, and a morpholine ring attached via an ethyl linker to the nitrogen atom at the 3rd position of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide typically involves the following steps:

    Formation of the quinoline core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and β-ketoesters.

    Introduction of the fluorine atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Hydroxylation: The hydroxyl group can be introduced via hydroxylation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Attachment of the morpholine ring: The morpholine ring can be attached through nucleophilic substitution reactions involving ethyl halides and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products Formed

    Oxidation: Formation of quinoline-4-one derivatives

    Reduction: Regeneration of the hydroxyl group

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The presence of the fluorine atom enhances its binding affinity and specificity, while the morpholine ring contributes to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-4-hydroxy-2-methylquinoline
  • 8-fluoro-4-hydroxyquinoline
  • 9-fluoro-7-hydroxy-3-methylquinoline

Uniqueness

8-fluoro-4-hydroxy-N-[2-(4-morpholinyl)ethyl]-3-quinolinecarboxamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and enhances its potential biological activity. The combination of fluorine and hydroxyl groups also contributes to its unique reactivity and interaction with molecular targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18FN3O3

Molecular Weight

319.33 g/mol

IUPAC Name

8-fluoro-N-(2-morpholin-4-ylethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H18FN3O3/c17-13-3-1-2-11-14(13)19-10-12(15(11)21)16(22)18-4-5-20-6-8-23-9-7-20/h1-3,10H,4-9H2,(H,18,22)(H,19,21)

InChI Key

KGVFDGQLEUSHLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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